molecular formula C28H16Cl2N2O4 B11941307 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide CAS No. 882864-41-7

2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide

Cat. No.: B11941307
CAS No.: 882864-41-7
M. Wt: 515.3 g/mol
InChI Key: LDLOBKCZWUTYDG-UHFFFAOYSA-N
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Description

This compound is a bis-chlorinated anthraquinone derivative featuring dual benzamide functionalities. Its structure comprises a 9,10-dioxoanthracene core substituted at position 2 with a benzamide group bearing a chloro substituent and at position 6 with a (2-chlorobenzoyl)amino moiety. Such bifunctionalization is hypothesized to enhance its electronic and steric properties, making it a candidate for applications in catalysis, materials science, or medicinal chemistry.

Properties

CAS No.

882864-41-7

Molecular Formula

C28H16Cl2N2O4

Molecular Weight

515.3 g/mol

IUPAC Name

2-chloro-N-[6-[(2-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide

InChI

InChI=1S/C28H16Cl2N2O4/c29-23-7-3-1-5-19(23)27(35)31-15-9-11-17-21(13-15)25(33)18-12-10-16(14-22(18)26(17)34)32-28(36)20-6-2-4-8-24(20)30/h1-14H,(H,31,35)(H,32,36)

InChI Key

LDLOBKCZWUTYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=CC=C5Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves several steps. One common method includes the condensation of 2-chlorobenzoyl chloride with an anthracene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide show significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that certain synthesized compounds exhibit promising results against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have shown that this compound and its analogs can inhibit the growth of cancer cell lines. A notable study evaluated the anticancer effects on estrogen receptor-positive breast cancer cell lines (MCF7), revealing substantial cytotoxic effects . The mechanism of action often involves the disruption of cellular processes through apoptosis induction.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The introduction of chloro and benzoyl groups significantly influences the biological activity. The presence of electron-withdrawing groups enhances the compound's ability to interact with biological targets, thereby improving its pharmacological profile .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing related benzamide derivatives indicated that modifications in the molecular structure could enhance antibacterial properties compared to standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds bind to specific receptors involved in cancer pathways. This approach helps predict their potential as therapeutic agents .
  • In Vitro Evaluations : In vitro assays have been pivotal in assessing the efficacy of these compounds against various pathogens and cancer cell lines, laying the groundwork for further clinical studies .

Summary of Findings

ApplicationDescriptionKey Findings
AntimicrobialEffective against S. aureus and Pseudomonas aeruginosaSignificant activity compared to standard antibiotics
AnticancerInhibitory effects on MCF7 breast cancer cellsInduces apoptosis; potential for therapeutic use
SAR AnalysisModifications enhance activityChloro and benzoyl groups improve binding affinity
Molecular DockingPredicts binding interactionsSupports therapeutic potential through targeted action

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

N-(6-Chloro-9,10-dioxoanthracen-1-yl)benzamide (CAS 6337-17-3)

  • Structure: Chloro substituent at position 6 of the anthraquinone core; benzamide at position 1.
  • Properties : Molecular weight 361.78 g/mol, density 1.447 g/cm³, boiling point 506.2°C.
  • Key Differences: Positional isomerism (chloro at position 6 vs. 2 in the target compound) may alter π-stacking interactions and solubility. The absence of the (2-chlorobenzoyl)amino group reduces steric hindrance and electron-withdrawing effects .

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Structure : Methyl-substituted benzamide at position 1.
  • Synthesis: Prepared via 2-methylbenzoyl chloride and 1-aminoanthraquinone (94% yield).

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

  • Structure : Acetamide group (with chloro substituent) at position 1.
  • Applications: Intermediate in anthraquinone-based dyes and calix[4]pyrrole sensors.
  • Key Differences : The acetamide group (vs. benzamide) decreases aromatic conjugation, likely reducing UV-Vis absorbance intensity. The shorter alkyl chain may enhance solubility in polar solvents .

N-(4-Chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS 81-45-8)

  • Structure : Chloro at position 4; benzamide at position 1.
  • Properties : Molecular weight 361.78 g/mol (identical to the target compound).
  • Key Differences: Chloro positioning (4 vs. 6) influences dipole moments and crystal packing, as seen in X-ray studies of related anthraquinones .
Physicochemical and Functional Comparisons
Property Target Compound N-(6-Cl-anthracen-1-yl)benzamide 2-Methylbenzamide Derivative Acetamide Analog
Molecular Weight (g/mol) ~470 (estimated) 361.78 317.34 289.69
Substituent Effects Dual chloro, benzamide Single chloro, benzamide Methyl (electron-donating) Acetamide (polar)
Synthetic Yield Not reported Not reported 94% 48–72 hr reflux (DMF/K₂CO₃)
Potential Applications Catalysis, sensors Organic synthesis intermediate C-H functionalization Dye synthesis, sensor design
Spectroscopic and Crystallographic Insights
  • Mass Spectrometry: High-resolution MS data for N-(9,10-dioxoanthracen-2-yl)benzamide (C₂₁H₁₃NO₃, [M+H]⁺ = 340.0974) via Q Exactive Orbitrap suggests methodologies applicable to the target compound .
  • X-ray Diffraction: Anthraquinone derivatives (e.g., III in ) crystallize in monoclinic systems (space group P2₁/n), with substituent positioning affecting lattice parameters .

Biological Activity

2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide (CAS Number: 882864-41-7) is an anthracene derivative known for its potential biological activities. This compound, characterized by its complex structure and unique chemical properties, has garnered attention in medicinal chemistry for its possible applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C28H16Cl2N2O4C_{28}H_{16}Cl_2N_2O_4, with a molecular weight of approximately 515.36 g/mol. The structure features a chlorinated benzamide moiety attached to a dioxo anthracene core, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have indicated that similar anthracene derivatives exhibit significant antimicrobial effects. For instance, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to good antibacterial activity .

Microorganism Activity
Staphylococcus aureusModerate Activity
Escherichia coliModerate Activity
Pseudomonas aeruginosaVariable Activity

Anticancer Activity

Anthracene derivatives are also explored for their anticancer properties due to their ability to intercalate DNA and inhibit topoisomerases. Research suggests that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Some studies indicate that anthracene derivatives can reduce inflammation markers in vitro and in vivo models, suggesting a therapeutic role in inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Screening : A study involving a series of anthracene derivatives found that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of chlorinated substituents was noted to improve efficacy .
  • Cancer Cell Studies : In vitro assays using cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects. The mechanism was attributed to DNA damage and subsequent apoptosis .
  • Inflammation Models : Animal models treated with similar anthracene derivatives showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, highlighting the compound's potential as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide?

A common method involves reacting 3,5-dichlorobenzoyl chloride with arylamine derivatives in N,N-dimethylformamide (DMF) at 60°C. This yields dichlorobenzamide derivatives, which are purified via recrystallization or column chromatography. Key intermediates are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm functional groups and regioselectivity .

Basic: How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation, and data collection is performed at low temperatures (e.g., 200 K) to minimize thermal motion artifacts. SHELXL is used for refinement, with R-factors typically <0.05 for high-resolution structures. Hydrogen bonding and π-π stacking interactions are analyzed to confirm molecular packing .

Advanced: What electrochemical properties are relevant for this compound?

The anthraquinone core enables redox activity. Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals reversible reduction peaks corresponding to the formation of radical anions and dianions. These redox states are stabilized by the electron-withdrawing chloro and carbonyl groups. Electrochemical data can guide applications in catalysis or charge-transfer systems .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or HPLC purity profiles often arise from:

  • Regioisomeric impurities : Optimize reaction stoichiometry and monitor intermediates via LC-MS.
  • Solvent residues : Use high-vacuum drying or preparative HPLC.
  • Crystallographic disorder : Validate via SC-XRD and compare with computational models (e.g., density functional theory, DFT) .

Advanced: What computational methods are used to predict reactivity or intermolecular interactions?

  • DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking explores potential DNA intercalation via the planar anthraquinone moiety.
  • Molecular dynamics (MD) simulations assess solubility and stability in biological matrices .

Basic: How is purity assessed during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.
  • TLC : Monitor reaction progress using silica gel plates and chloroform/methanol eluents .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity.
  • Catalytic optimization : Use Pd/C or CuI to accelerate amide coupling steps.
  • Green solvents : Replace DMF with ionic liquids or cyclopentyl methyl ether (CPME) to enhance sustainability .

Advanced: How do steric effects influence crystallographic disorder in derivatives?

Bulky substituents (e.g., 2-chlorobenzoyl groups) introduce torsional strain, leading to bent conformations in X-ray structures. Compare with planar analogs (e.g., unsubstituted benzamides) to quantify steric hindrance. SHELXH can model disorder by refining partial occupancy sites .

Basic: What spectroscopic techniques identify degradation products?

  • High-resolution mass spectrometry (HR-MS) : Detects oxidation or hydrolysis products (e.g., loss of Cl or anthraquinone ring cleavage).
  • FT-IR : Track carbonyl (C=O) stretching frequency shifts (1700–1650 cm⁻¹) indicative of degradation .

Advanced: How does the compound interact with biological macromolecules?

While direct biological data is limited for this compound, structural analogs with anthraquinone cores exhibit:

  • DNA intercalation : Stabilized by π-π stacking with base pairs.
  • Enzyme inhibition : Competitive binding to ATP pockets via hydrogen bonding with the benzamide group.
    Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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